Cas no 19178-11-1 (7,8-Dimethoxyquinazolin-4(3H)-one)

7,8-Dimethoxyquinazolin-4(3H)-one is a quinazoline derivative characterized by its dimethoxy substitution at the 7 and 8 positions. This heterocyclic compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules. Its rigid quinazolinone core provides a stable scaffold for structural modifications, making it valuable for medicinal chemistry applications. The dimethoxy groups enhance its solubility and influence electronic properties, which can be leveraged in drug design. This compound is commonly utilized in the synthesis of potential kinase inhibitors and other therapeutic agents. High purity and well-defined reactivity make it a reliable building block for research and industrial applications.
7,8-Dimethoxyquinazolin-4(3H)-one structure
19178-11-1 structure
Product Name:7,8-Dimethoxyquinazolin-4(3H)-one
CAS No:19178-11-1
MF:C10H10N2O3
MW:206.198002338409
MDL:MFCD17676275
CID:1037432
PubChem ID:135742244
Update Time:2025-10-28

7,8-Dimethoxyquinazolin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 7,8-Dimethoxyquinazolin-4(3H)-one
    • 7,8-dimethoxy-1H-quinazolin-4-one
    • 7,8-DIMETHOXY-3H-QUINAZOLIN-4-ONE
    • 7,8-dimethoxy-4(3H)-Quinazolinone
    • 7,8-Dimethoxyquizolin-4(3H)-one
    • 4(3H)-Quinazolinone, 7,8-dimethoxy-
    • 7,8-diMethoxy-3,4-dihydroquinazolin-4-one
    • DA-19459
    • AKOS015899141
    • CS-0336648
    • SCHEMBL24392463
    • MFCD17676275
    • F12468
    • 7,8-Dimethoxyquinazolin-4-ol
    • J-513389
    • 19178-11-1
    • 7,8-Dimethoxyquinazolin-4(1H)-one
    • DTXSID50677504
    • 4(3H)-Quinazolinone,7,8-dimethoxy-
    • MDL: MFCD17676275
    • Inchi: 1S/C10H10N2O3/c1-14-7-4-3-6-8(9(7)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13)
    • InChI Key: YXGGZHOUUBJDQO-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC2C(NC=NC=21)=O)OC

Computed Properties

  • Exact Mass: 206.06914219g/mol
  • Monoisotopic Mass: 206.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 59.9Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.14 g/l) (25 º C),

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Additional information on 7,8-Dimethoxyquinazolin-4(3H)-one

Recent Advances in the Study of 7,8-Dimethoxyquinazolin-4(3H)-one (CAS: 19178-11-1): A Promising Scaffold in Medicinal Chemistry

7,8-Dimethoxyquinazolin-4(3H)-one (CAS: 19178-11-1) is a quinazoline derivative that has garnered significant attention in recent years due to its versatile pharmacological properties. This heterocyclic compound serves as a key scaffold in medicinal chemistry, with potential applications in the development of anticancer, antimicrobial, and anti-inflammatory agents. Recent studies have explored its mechanism of action, structure-activity relationships (SAR), and therapeutic potential, positioning it as a promising candidate for drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry investigated the anticancer activity of 7,8-Dimethoxyquinazolin-4(3H)-one derivatives against non-small cell lung cancer (NSCLC) cell lines. The researchers synthesized a series of analogs and evaluated their cytotoxicity, revealing that specific substitutions at the 2-position of the quinazoline ring significantly enhanced antiproliferative effects. Molecular docking studies further suggested that these compounds inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, a well-validated target in NSCLC therapy.

In addition to its anticancer potential, 7,8-Dimethoxyquinazolin-4(3H)-one has shown promise as an antimicrobial agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the dimethoxy groups in enhancing membrane permeability and disrupting bacterial cell wall synthesis. These findings open new avenues for addressing antibiotic resistance.

Recent advancements in synthetic methodologies have also facilitated the efficient production of 7,8-Dimethoxyquinazolin-4(3H)-one derivatives. A 2023 report in Organic Process Research & Development described a scalable, one-pot synthesis route using environmentally benign catalysts, improving yield and reducing waste. This innovation is critical for accelerating preclinical development and enabling large-scale production of lead compounds.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 7,8-Dimethoxyquinazolin-4(3H)-one-based drugs. Current research is focused on improving solubility and bioavailability through prodrug strategies and nanoformulations. Collaborative efforts between academic and industrial researchers are expected to drive further breakthroughs in this area.

In conclusion, 7,8-Dimethoxyquinazolin-4(3H)-one (CAS: 19178-11-1) represents a multifaceted scaffold with significant therapeutic potential. Ongoing studies continue to unravel its pharmacological mechanisms and expand its applications, making it a compelling subject for future research in medicinal chemistry and drug development.

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